3-(3-Chlorophenyl)-4'-cyanopropiophenone
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Description
3-(3-Chlorophenyl)-4’-cyanopropiophenone is a chemical compound. It is used as a reagent in the vinylation, alkylation, and dienylation of ketones . It is also used in the preparation of thiazine derivatives that show antibacterial activity .
Synthesis Analysis
The synthesis of 3-(3-Chlorophenyl)-4’-cyanopropiophenone involves several steps. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Scientific Research Applications
Environmental Treatment Applications :
- Research has explored the use of catalytic hydrodechlorination for treating environmentally toxic compounds such as dichlorophenol, which is structurally similar to 3-(3-Chlorophenyl)-4'-cyanopropiophenone. This process, conducted in both batch and continuous flow reactors, shows promise for the treatment of toxic environmental pollutants (Gómez-Quero, Cárdenas-Lizana, & Keane, 2011).
Chemical Structure and Properties Analysis :
- Studies on similar compounds, like chalcones with chlorophenyl groups, provide insights into the molecular structure, including bond angles and intermolecular interactions. Such research is essential for understanding the physical and chemical properties of these compounds (Jasinski, Butcher, Narayana, Veena, & Yathirajan, 2009).
Synthetic Organic Chemistry Applications :
- The compound and its derivatives have been utilized in synthetic chemistry. For example, research has been done on the reaction of halo- and ethoxypropionic acids with dimethoxybenzene, leading to the synthesis of various propiophenone derivatives (Kasturi & Damodaran, 1969).
Photochemical Studies :
- The photochemistry of related compounds, such as alkoxymethyl-phenacyl chloride and benzoate, has been studied for applications in synthetic organic chemistry. These studies offer insights into the photoreactivity of these compounds, which can be crucial for understanding their behavior under various conditions (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Quantum Chemical Studies for Molecular Geometry and Reactivity :
- Quantum chemical studies on similar compounds, like chlorophenyl-dihydroacridinones, provide insights into molecular geometry and chemical reactivity, which are important for understanding and predicting the behavior of these compounds in various environments (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).
Water and Effluent Treatment Studies :
- Phenolic compounds, including chlorophenols, have been a focus of studies for their determination in water and industrial effluents, highlighting the importance of monitoring and treating these compounds in environmental contexts (Castillo, Puig, & Barceló, 1997).
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-3-1-2-12(10-15)6-9-16(19)14-7-4-13(11-18)5-8-14/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOIIQYVWQQINI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644418 |
Source
|
Record name | 4-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-35-1 |
Source
|
Record name | 4-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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